The synthesis of JSH-21 involves a two-step process starting from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene. [] While the specific details of JSH-21 synthesis are not explicitly provided in the available abstracts, a related compound, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, is synthesized using this method. [] It can be inferred that the synthesis of JSH-21 would likely follow a similar route, potentially with modifications in the starting materials to achieve the desired methyl substitution on the benzene ring.
JSH-21 exhibits its anti-inflammatory effects primarily by targeting the nuclear factor-kappa B (NF-κB) pathway. [, ] In the presence of inflammatory stimuli like lipopolysaccharide (LPS), JSH-21 inhibits the transcriptional activity of NF-κB, thereby downregulating the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS). [, , ] This inhibitory action on iNOS subsequently reduces the production of nitric oxide (NO), a key signaling molecule involved in inflammation. [, , ] The presence of diamine substitution at positions 1 and 2 on the benzene ring appears to be crucial for JSH-21's anti-inflammatory activity. []
There is limited information available regarding the physical and chemical properties of JSH-21 in the provided abstracts. One study reports the IC50 value of JSH-21 for inhibiting NO production in LPS-stimulated macrophages RAW 264.7 to be 9.2 μM. [] This value signifies the concentration of JSH-21 required to inhibit 50% of NO production, indicating its potency as an anti-inflammatory agent.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7